3-(2-Propynyloxy)piperidine hydrochloride
Overview
Description
3-(2-Propynyloxy)piperidine hydrochloride is a chemical compound with the molecular formula C8H14ClNO and a molecular weight of 175.66 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is a derivative of piperidine, a six-membered heterocyclic amine, which is a significant scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
Piperidine derivatives, which include 3-(2-propynyloxy)piperidine hydrochloride, have been observed to have therapeutic properties, including anticancer potential .
Mode of Action
It is known that piperidine derivatives can regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, etc .
Biochemical Pathways
Piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers .
Result of Action
Piperidine derivatives have been observed to inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Biochemical Analysis
Biochemical Properties
3-(2-Propynyloxy)piperidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . These interactions are crucial for understanding protein degradation and turnover in cells.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic processes . These effects are essential for studying cellular responses to various stimuli and understanding the underlying mechanisms of cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and function Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects may also be observed at high doses, highlighting the importance of determining the appropriate dosage for experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are important for understanding the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
The synthesis of 3-(2-Propynyloxy)piperidine hydrochloride involves the reaction of piperidine derivatives with propargyl alcohol under specific conditions. One common synthetic route includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with piperidine . Industrial production methods may involve similar steps but are optimized for scale, yield, and purity.
Chemical Reactions Analysis
3-(2-Propynyloxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using hydrogenation catalysts such as palladium on carbon to yield saturated derivatives.
Scientific Research Applications
3-(2-Propynyloxy)piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in proteomics research to study protein interactions and functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
3-(2-Propynyloxy)piperidine hydrochloride can be compared with other piperidine derivatives such as:
Piperine: A natural alkaloid found in black pepper, known for its pharmacological properties.
Piperidine: The parent compound, widely used in the synthesis of pharmaceuticals and other chemicals.
Dihydropyridines: A class of compounds with significant therapeutic effects, particularly in cardiovascular diseases.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of piperidine derivatives.
Properties
IUPAC Name |
3-prop-2-ynoxypiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-2-6-10-8-4-3-5-9-7-8;/h1,8-9H,3-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXPUZALPBXJSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185301-44-3 | |
Record name | 3-(prop-2-yn-1-yloxy)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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